molecular formula C18H21ClN4OS B2571985 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide CAS No. 1251550-79-4

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide

Cat. No.: B2571985
CAS No.: 1251550-79-4
M. Wt: 376.9
InChI Key: RUVOZZGTZBFBCW-UHFFFAOYSA-N
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Description

The compound 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide is a pyrimidine derivative featuring a 4-chlorobenzylamino substituent at the 6-position of the pyrimidine ring, a thioether linkage at the 4-position, and an acetamide moiety N-substituted with a cyclopentyl group. The 4-chlorobenzyl group enhances hydrophobicity and π-π stacking interactions, while the cyclopentyl substituent may improve metabolic stability compared to linear alkyl chains .

Properties

IUPAC Name

2-[6-[(4-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4OS/c19-14-7-5-13(6-8-14)10-20-16-9-18(22-12-21-16)25-11-17(24)23-15-3-1-2-4-15/h5-9,12,15H,1-4,10-11H2,(H,23,24)(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUVOZZGTZBFBCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC=NC(=C2)NCC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide typically involves multiple steps, starting with the preparation of the pyrimidine core. The key steps include:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-chlorobenzylamine and a suitable pyrimidine derivative.

    Thioether Formation:

    Amidation: The final step involves the amidation reaction where the thioether intermediate is reacted with cyclopentylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structural features and potential biological activities.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

    Chemical Biology: It can serve as a probe to study various biochemical pathways and mechanisms.

    Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions would depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

N-(4-Chlorobenzyl)-2-({6-methyl-2-[4-(trifluoromethyl)phenyl]-4-pyrimidinyl}sulfanyl)acetamide ()

  • Structural Differences :
    • Pyrimidine substituents: 6-methyl and 2-[4-(trifluoromethyl)phenyl] groups.
    • Acetamide N-substituent: 4-chlorobenzyl (vs. cyclopentyl in the target compound).
  • The 4-chlorobenzyl group on the acetamide may increase molecular weight and lipophilicity compared to the cyclopentyl group, affecting membrane permeability .

Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate ()

  • Structural Differences :
    • Pyrimidine substituents: 6-methyl and 4-(thietan-3-yloxy) groups.
    • Side chain: Ethyl ester (vs. acetamide).
  • Implications: The ester group may confer higher solubility but lower metabolic stability compared to the acetamide.

2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()

  • Structural Differences :
    • Pyrimidine substituents: 4,6-dimethyl groups.
    • Acetamide N-substituent: 4-methylpyridin-2-yl (aromatic vs. aliphatic cyclopentyl).
  • Simpler methyl groups on the pyrimidine may reduce steric hindrance but limit hydrophobic interactions .

N-(4-Chlorophenyl)-2-(2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide ()

  • Structural Differences: Core structure: Thieno[2,3-d]pyrimidine (fused ring system vs. simple pyrimidine). Substituents: 2-methyl, 6-phenyl on the fused ring.
  • The 4-chlorophenyl group on the acetamide may enhance lipophilicity but reduce solubility compared to cyclopentyl .

Comparative Analysis Table

Compound Name (Reference) Pyrimidine Substituents Acetamide Substituent Key Features
Target Compound 6-(4-chlorobenzylamino), 4-thio N-cyclopentyl Balanced lipophilicity, metabolic stability
N-(4-Chlorobenzyl)-... () 6-methyl, 2-[4-(trifluoromethyl)phenyl] N-(4-chlorobenzyl) High electron-withdrawing effects
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)... (5) 6-methyl, 4-(thietan-3-yloxy) Ethyl ester Enhanced solubility, labile ester
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)... (6) 4,6-dimethyl N-(4-methylpyridin-2-yl) Aromatic interactions, simpler structure
N-(4-Chlorophenyl)-... (7) Thieno[2,3-d]pyrimidine core N-(4-chlorophenyl) Planar fused ring, increased rigidity

Research Findings and Implications

  • Target Compound Advantages: The cyclopentyl group offers a balance between steric bulk and metabolic stability, avoiding excessive lipophilicity seen in 4-chlorophenyl analogs . The 4-chlorobenzylamino group may enhance target binding via hydrophobic interactions compared to methyl or trifluoromethyl groups .
  • Limitations :
    • Lack of electron-withdrawing groups (e.g., CF₃) could reduce binding affinity in certain enzymatic contexts .
    • Solubility may be lower than ester-containing analogs, necessitating formulation optimization .

Q & A

Basic: What are the recommended synthetic routes for 2-((6-((4-chlorobenzyl)amino)pyrimidin-4-yl)thio)-N-cyclopentylacetamide?

The synthesis involves multi-step strategies common to pyrimidine derivatives. Key steps include:

  • Substitution reactions : Introduce the 4-chlorobenzylamine group via nucleophilic substitution under alkaline conditions, as seen in analogous pyrimidine syntheses (e.g., substitution of 3-chloro-4-fluoronitrobenzene with 2-pyridinemethanol in alkaline media ).
  • Thioether formation : React a pyrimidine-thiol intermediate with a chloroacetamide derivative (e.g., 2-chloro-N-cyclopentylacetamide) under reflux in ethanol, similar to methods used for 2-(4,6-dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide .
  • Purification : Crystallization from mixed solvents (e.g., chloroform-acetone) enhances purity .

Methodological note : Monitor reaction progress via TLC or HPLC, and optimize stoichiometry to avoid side products like disulfides.

Basic: How should researchers characterize this compound’s purity and structure?

  • Analytical techniques :
    • NMR : Confirm substitution patterns (e.g., 4-chlorobenzyl protons at ~δ7.3 ppm, cyclopentyl protons at δ1.5–2.0 ppm).
    • Mass spectrometry : Validate molecular weight (e.g., ESI-MS for [M+H]+ ion).
    • X-ray crystallography : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for structurally related acetamides .
  • Purity assessment : Use HPLC with a C18 column (acetonitrile/water gradient) and UV detection at 254 nm. Purity ≥95% is typical for research-grade material .

Advanced: How can experimental design optimize yield in multi-step syntheses of this compound?

Employ Design of Experiments (DoE) to minimize trial-and-error:

  • Factors to vary : Reaction time, temperature, and solvent ratios (e.g., ethanol/water for thioether formation).
  • Response surface methodology : Identify interactions between variables (e.g., excess base may hydrolyze the acetamide group).
  • Case study : A 2^3 factorial design reduced reaction steps for a related pyrimidine derivative from 11 to 8 while improving yield from 2–5% to ~12% .

Data contradiction tip : If computational predictions (e.g., DFT-based reaction pathways ) conflict with empirical yields, validate intermediates via in-situ IR or LC-MS.

Advanced: What computational tools predict the reactivity of the thioether and acetamide moieties?

  • Reactivity mapping : Use density functional theory (DFT) to calculate frontier molecular orbitals (FMOs). The thioether’s sulfur atom is nucleophilic (high HOMO), while the acetamide carbonyl is electrophilic (low LUMO) .
  • Mechanistic insights : Simulate reaction pathways for nucleophilic substitution (e.g., SNAr at pyrimidine C4) using software like Gaussian or ORCA.
  • Validation : Cross-reference computed activation energies with experimental kinetics (e.g., Arrhenius plots) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

  • Case example : Discrepancies in enzyme inhibition assays may arise from:
    • Solubility issues : Use co-solvents (e.g., DMSO ≤1%) or surfactants to maintain colloidal stability .
    • Metabolic interference : Test for off-target effects using CYP450 inhibition panels .
    • Batch variability : Characterize each batch via DSC (melting point consistency) and elemental analysis .
  • Mitigation : Adopt standardized protocols (e.g., NIH Assay Guidance Manual) for IC50 determination.

Advanced: What strategies improve metabolic stability for in vivo studies?

  • Structural modifications :
    • Replace the cyclopentyl group with a trifluoromethyl-substituted moiety to enhance lipophilicity and reduce oxidative metabolism .
    • Introduce electron-withdrawing groups (e.g., fluoro) on the pyrimidine ring to slow CYP-mediated degradation .
  • In vitro testing : Use hepatocyte microsomal assays to quantify half-life and identify major metabolites .

Methodological: How to design a SAR study targeting pyrimidine-based analogs?

  • Core modifications :
    • Vary the substituent at the pyrimidine C2 position (e.g., thioether vs. sulfone).
    • Replace 4-chlorobenzyl with bioisosteres like 4-fluorobenzyl or heteroaromatic groups .
  • Activity cliffs : Use Free-Wilson analysis to correlate structural changes with potency shifts. For example, replacing cyclopentyl with cyclohexyl may improve binding entropy but reduce solubility .

Methodological: What safety protocols are critical for handling this compound?

  • Hazard mitigation :
    • Use fume hoods and PPE (nitrile gloves, lab coats) due to potential skin/eye irritation (analogous to 2-chloro-N-(4-methylphenyl)-2-phenylacetamide) .
    • Neutralize waste with 10% sodium bicarbonate before disposal .
  • Emergency response : For accidental exposure, rinse with water for 15 minutes and seek medical evaluation (refer to GHS codes H303/H313 ).

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